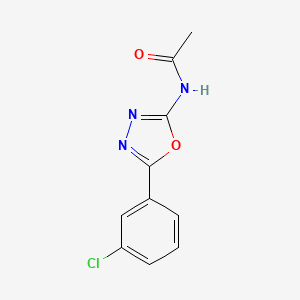
N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chlorophenyl)acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is also known by other names such as “3’-Chloroacetanilide”, “m-Chloroacetanilide”, “3-Chloroacetanilide”, and "N-(3-Chlorophenyl)acetic acid amide" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents . Another study reported the synthesis of dichlorobenzamide derivatives from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
Molecular Structure Analysis
The molecular structure of “N-(3-chlorophenyl)acetamide” can be represented by the SMILES string O=C(CCl)NC1=CC(Cl)=CC=C1 .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-chlorophenyl)acetamide” are not available, similar compounds have been studied. For instance, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were evaluated in acute models of epilepsy .
Physical and Chemical Properties Analysis
“N-(3-chlorophenyl)acetamide” is a solid compound . More specific physical and chemical properties were not found in the available resources.
Scientific Research Applications
Antibacterial Potential :
- N-substituted derivatives of 1,3,4-oxadiazole and acetamide, including similar compounds, have shown notable antibacterial properties against gram-negative and gram-positive bacteria (K. Nafeesa et al., 2017).
- A series of 1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives were found to be active against acetylcholinesterase, a key enzyme in neurotransmission (A. Rehman et al., 2013).
Enzyme Inhibition and Pharmacological Evaluation :
- Several N-aryl/aralkyl derivatives of 1,3,4-oxadiazole compounds have been synthesized and found to be promising inhibitors of α-glucosidase, an enzyme implicated in carbohydrate digestion and diabetes (M. Iftikhar et al., 2019).
- Another study showed that 1,3,4-oxadiazole derivatives possess anti-inflammatory and anti-thrombotic properties in rat models. These compounds were also evaluated for their interactions with COX-2, an enzyme involved in inflammation and pain (Muhammadasim Raza Basra et al., 2019).
Synthetic Routes and Structural Analysis :
- Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been synthesized, demonstrating the versatility and adaptability of these compounds in chemical synthesis (P. Yu et al., 2014).
- The molecular structure and NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety have been conducted, showcasing the compound's chemical characteristics and potential for further modification (Li Ying-jun, 2012).
Mechanism of Action
Target of Action
The compound N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide, also known as N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide, is a derivative of the 1,3,4-oxadiazole scaffold . The 1,3,4-oxadiazole scaffold is known to interact with multiple receptors , making it a valuable component in the development of new therapeutic agents .
Mode of Action
It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
1,3,4-oxadiazole derivatives have been found to inhibit various enzymes and proteins that contribute to cell proliferation . This suggests that the compound may have a broad impact on cellular processes and pathways.
Result of Action
Given the known activities of similar compounds, it is possible that n-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide may have antiviral, anti-inflammatory, anticancer, and other biological activities .
Safety and Hazards
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6(15)12-10-14-13-9(16-10)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEKIHUJYYWZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B2816707.png)
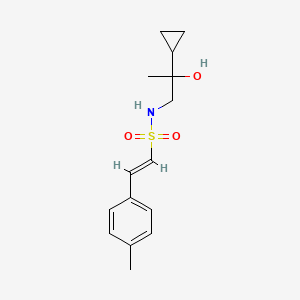
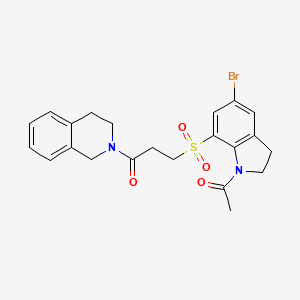
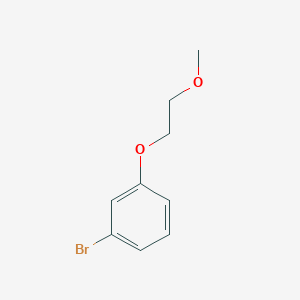



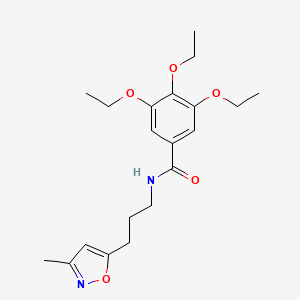





![1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2816730.png)
